Cas no 2375192-70-2 (1-Benzyl-3,3-difluoropiperidin-4-one hydrate)
1-Benzyl-3,3-difluoropiperidin-4-one hydrate Chemical and Physical Properties
Names and Identifiers
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- 1-benzyl-3,3-Difluoropiperidin-4-one hydrate
- F72079
- 1-benzyl-3,3-difluoropiperidin-4-one;hydrate
- 2375192-70-2
- 1-Benzyl-3,3-difluoropiperidin-4-one hydrate
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- Inchi: 1S/C12H13F2NO.H2O/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10;/h1-5H,6-9H2;1H2
- InChI Key: KDBQJZLMKOQERI-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2)CCC(=O)C(F)(F)C1.[H]O[H]
Computed Properties
- Exact Mass: 243.10708505g/mol
- Monoisotopic Mass: 243.10708505g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
1-Benzyl-3,3-difluoropiperidin-4-one hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P02026T-1g |
1-Benzyl-3,3-difluoropiperidin-4-one hydrate |
2375192-70-2 | 95% | 1g |
$61.00 | 2024-05-23 | |
| 1PlusChem | 1P02026T-5g |
1-Benzyl-3,3-difluoropiperidin-4-one hydrate |
2375192-70-2 | 95% | 5g |
$170.00 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1366697-1g |
1-Benzyl-3,3-difluoropiperidin-4-one hydrate |
2375192-70-2 | 95% | 1g |
$90 | 2025-07-04 | |
| eNovation Chemicals LLC | Y1366697-5g |
1-Benzyl-3,3-difluoropiperidin-4-one hydrate |
2375192-70-2 | 95% | 5g |
$190 | 2025-07-04 | |
| eNovation Chemicals LLC | Y1366697-25g |
1-Benzyl-3,3-difluoropiperidin-4-one hydrate |
2375192-70-2 | 95% | 25g |
$560 | 2025-07-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R145232-1g |
1-Benzyl-3,3-difluoropiperidin-4-one hydrate |
2375192-70-2 | 95% | 1g |
¥420 | 2025-07-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R145232-5g |
1-Benzyl-3,3-difluoropiperidin-4-one hydrate |
2375192-70-2 | 95% | 5g |
¥1265 | 2025-07-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R145232-25g |
1-Benzyl-3,3-difluoropiperidin-4-one hydrate |
2375192-70-2 | 95% | 25g |
¥3436 | 2025-07-04 | |
| BAI LING WEI Technology Co., Ltd. | R64BD01415442-1g |
2375192-70-2 | 95% | 1g |
¥382 | 2025-07-04 | ||
| BAI LING WEI Technology Co., Ltd. | R64BD01415442-5g |
2375192-70-2 | 95% | 5g |
¥1150 | 2025-07-04 |
1-Benzyl-3,3-difluoropiperidin-4-one hydrate Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 1-Benzyl-3,3-difluoropiperidin-4-one hydrate
Introduction to 1-Benzyl-3,3-difluoropiperidin-4-one hydrate (CAS No: 2375192-70-2)
1-Benzyl-3,3-difluoropiperidin-4-one hydrate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2375192-70-2, belongs to the piperidine class of heterocyclic compounds, featuring a benzyl substituent and two fluorine atoms at the 3-position of the piperidine ring. The presence of fluorine atoms introduces unique electronic and steric properties, making this molecule a promising candidate for various biochemical applications.
The hydrate form of 1-Benzyl-3,3-difluoropiperidin-4-one hydrate enhances its solubility and stability, which are critical factors in pharmaceutical formulations. This property has facilitated its use in synthetic chemistry and as an intermediate in the development of novel therapeutic agents. The compound’s structural features make it particularly interesting for drug discovery efforts aimed at modulating enzyme activity and receptor binding.
In recent years, the demand for fluorinated piperidine derivatives has surged due to their potential in enhancing drug bioavailability and metabolic stability. The benzyl group in 1-Benzyl-3,3-difluoropiperidin-4-one hydrate contributes to the molecule’s ability to interact with biological targets, while the difluoropiperidine core provides a scaffold that can be modified to achieve desired pharmacological effects. This combination has made it a valuable building block in medicinal chemistry.
Current research in this area has highlighted the compound’s role in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The fluorine atoms in the piperidine ring improve binding affinity by increasing lipophilicity and reducing hydrogen bonding, which is essential for achieving high efficacy in drug design. Several studies have demonstrated that derivatives of 1-Benzyl-3,3-difluoropiperidin-4-one hydrate exhibit potent inhibitory activity against various kinases, making them promising candidates for further clinical investigation.
The synthesis of 1-Benzyl-3,3-difluoropiperidin-4-one hydrate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to optimize the production process. These methods not only enhance efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.
The pharmacological profile of 1-Benzyl-3,3-difluoropiperidin-4-one hydrate has been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits selectivity toward specific enzymatic targets, reducing off-target effects and potential side reactions. Additionally, its stability under various conditions makes it suitable for formulation into oral or injectable drugs. The hydrate form further improves its compatibility with different solvent systems, expanding its utility in drug development pipelines.
One of the most compelling aspects of 1-Benzyl-3,3-difluoropiperidin-4-one hydrate is its versatility as a chemical probe. Researchers have utilized this compound to investigate the mechanisms of action of kinases and other enzymes involved in disease pathways. By studying how modifications to the benzyl and difluoropiperidine moieties affect biological activity, scientists can gain insights into structure-activity relationships (SAR), which are fundamental to rational drug design.
The growing interest in fluorinated heterocycles has also led to innovations in synthetic techniques tailored to introducing fluorine atoms into complex molecular frameworks. Techniques such as electrochemical fluorination and photoredox catalysis have enabled the preparation of novel derivatives of 1-Benzyl-3,3-difluoropiperidin-4-one hydrate, expanding its potential applications. These advancements underscore the compound’s significance as a tool for both academic research and industrial drug development.
In conclusion,1-Benzyl-3,3-difluoropiperidin-4-one hydrate (CAS No: 2375192-70-2) represents a cutting-edge chemical entity with broad implications in pharmaceutical science. Its unique structural features, combined with its favorable physicochemical properties, position it as a key intermediate in the synthesis of bioactive molecules. As research continues to uncover new therapeutic applications for fluorinated piperidine derivatives,1-Benzyl-3,3-difluoropiperidin-4-one hydrate is poised to play an increasingly important role in addressing unmet medical needs.
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